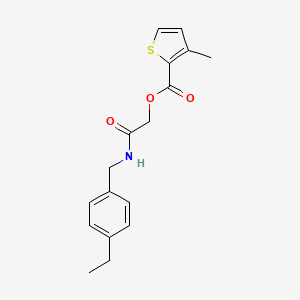

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, an ethylbenzyl group, and an amino-oxoethyl linkage

Properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-3-13-4-6-14(7-5-13)10-18-15(19)11-21-17(20)16-12(2)8-9-22-16/h4-9H,3,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSZWGVIVKNVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The thiophene derivative is then functionalized to introduce the carboxylate group.

The next step involves the formation of the amino-oxoethyl linkage. This can be achieved through a nucleophilic substitution reaction where the ethylbenzylamine reacts with an appropriate oxoethyl precursor under controlled conditions. The final step is the esterification reaction to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the oxoethyl linkage can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenated compounds or alkylating agents can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the amino-oxoethyl linkage may facilitate binding to active sites. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has a similar amino and carboxylate functional group but differs in the aromatic ring structure.

Benzo[d]thiazole-2-thiol derivatives: These compounds share the thiophene-like structure but have different substituents and functional groups.

Uniqueness

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound with significant potential in pharmacological applications due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C17H19NO3S

- Molecular Weight : 317.4 g/mol

- CAS Number : 1291863-93-8

Mechanisms of Biological Activity

Thiophene derivatives, including this compound, are known to exhibit a broad spectrum of biological properties. These include:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various microbial strains, which can be attributed to their ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of thiophene rings contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively inhibited the production of inflammatory markers in macrophage cultures. This was measured using ELISA assays for TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound Treatment | 50 | 30 |

The results indicate that treatment with the compound significantly reduced the levels of these cytokines compared to control groups.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound showed a notable scavenging effect, with an IC50 value indicating its potency in neutralizing free radicals.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.